Cas no 2089291-42-7 (methyl 3-(2-amino-1,3-oxazol-5-yl)benzoate)

methyl 3-(2-amino-1,3-oxazol-5-yl)benzoate 化学的及び物理的性質
名前と識別子
-
- methyl 3-(2-amino-1,3-oxazol-5-yl)benzoate
- Benzoic acid, 3-(2-amino-5-oxazolyl)-, methyl ester
- EN300-1870650
- 2089291-42-7
- Methyl 3-(2-aminooxazol-5-yl)benzoate
-
- インチ: 1S/C11H10N2O3/c1-15-10(14)8-4-2-3-7(5-8)9-6-13-11(12)16-9/h2-6H,1H3,(H2,12,13)
- InChIKey: SREDFYPPCNZTFF-UHFFFAOYSA-N
- ほほえんだ: C(OC)(=O)C1=CC=CC(C2OC(N)=NC=2)=C1
計算された属性
- せいみつぶんしりょう: 218.06914219g/mol
- どういたいしつりょう: 218.06914219g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 16
- 回転可能化学結合数: 3
- 複雑さ: 260
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.5
- トポロジー分子極性表面積: 78.4Ų
じっけんとくせい
- 密度みつど: 1.276±0.06 g/cm3(Predicted)
- ふってん: 423.7±47.0 °C(Predicted)
- 酸性度係数(pKa): 3.94±0.13(Predicted)
methyl 3-(2-amino-1,3-oxazol-5-yl)benzoate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1870650-0.1g |
methyl 3-(2-amino-1,3-oxazol-5-yl)benzoate |
2089291-42-7 | 0.1g |
$1031.0 | 2023-09-18 | ||
Enamine | EN300-1870650-0.5g |
methyl 3-(2-amino-1,3-oxazol-5-yl)benzoate |
2089291-42-7 | 0.5g |
$1124.0 | 2023-09-18 | ||
Enamine | EN300-1870650-10.0g |
methyl 3-(2-amino-1,3-oxazol-5-yl)benzoate |
2089291-42-7 | 10g |
$5037.0 | 2023-06-01 | ||
Enamine | EN300-1870650-1g |
methyl 3-(2-amino-1,3-oxazol-5-yl)benzoate |
2089291-42-7 | 1g |
$1172.0 | 2023-09-18 | ||
Enamine | EN300-1870650-0.05g |
methyl 3-(2-amino-1,3-oxazol-5-yl)benzoate |
2089291-42-7 | 0.05g |
$983.0 | 2023-09-18 | ||
Enamine | EN300-1870650-1.0g |
methyl 3-(2-amino-1,3-oxazol-5-yl)benzoate |
2089291-42-7 | 1g |
$1172.0 | 2023-06-01 | ||
Enamine | EN300-1870650-5.0g |
methyl 3-(2-amino-1,3-oxazol-5-yl)benzoate |
2089291-42-7 | 5g |
$3396.0 | 2023-06-01 | ||
Enamine | EN300-1870650-5g |
methyl 3-(2-amino-1,3-oxazol-5-yl)benzoate |
2089291-42-7 | 5g |
$3396.0 | 2023-09-18 | ||
Enamine | EN300-1870650-0.25g |
methyl 3-(2-amino-1,3-oxazol-5-yl)benzoate |
2089291-42-7 | 0.25g |
$1078.0 | 2023-09-18 | ||
Enamine | EN300-1870650-2.5g |
methyl 3-(2-amino-1,3-oxazol-5-yl)benzoate |
2089291-42-7 | 2.5g |
$2295.0 | 2023-09-18 |
methyl 3-(2-amino-1,3-oxazol-5-yl)benzoate 関連文献
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Feng Lin,Qiuling Song,Yuyu Gao,Xiuling Cui RSC Adv., 2014,4, 19856-19860
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Nobuaki Matsumori,Michio Murata Nat. Prod. Rep., 2010,27, 1480-1492
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Puja Panwar Hazari,Anil Kumar Mishra,Béatrice Vergier RSC Adv., 2015,5, 60161-60171
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Y. Maximilian Klein,Edwin C. Constable,Catherine E. Housecroft,Alessandro Prescimone CrystEngComm, 2015,17, 2070-2073
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5. A bioinspired glycopolymer for capturing membrane proteins in native-like lipid-bilayer nanodiscs†Bartholomäus Danielczak,Marie Rasche,Julia Lenz,Eugenio Pérez Patallo,Sophie Weyrauch,Florian Mahler,Annette Meister,Jonathan Oyebamiji Babalola,Cenek Kolar Nanoscale, 2022,14, 1855-1867
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Daniel E. Rubio-Diaz,Megan E. Pozza,Jordan Dimitrakov,Jason P. Gilleran,M. Monica Giusti,Judith L. Stella,Luis E. Rodriguez-Saona,C. A. Tony Buffington Analyst, 2009,134, 1133-1137
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Ganesh N. Nawale,Saeed Bahadorikhalili,Pallabi Sengupta,Sandeep Kadekar,Subhrangsu Chatterjee,Oommen P. Varghese Chem. Commun., 2019,55, 9112-9115
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J. Spencer Braithwaite,C. Richard A. Catlow,John H. Harding,Julian D. Gale Phys. Chem. Chem. Phys., 2000,2, 3841-3846
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Ganghua Xiang,Lushuang Zhang,Junnan Chen,Bingsen Zhang,Zhigang Liu Nanoscale, 2021,13, 18140-18147
methyl 3-(2-amino-1,3-oxazol-5-yl)benzoateに関する追加情報
Research Briefing on Methyl 3-(2-amino-1,3-oxazol-5-yl)benzoate (CAS: 2089291-42-7) in Chemical Biology and Pharmaceutical Applications
Methyl 3-(2-amino-1,3-oxazol-5-yl)benzoate (CAS: 2089291-42-7) is a synthetic small molecule that has garnered significant attention in recent chemical biology and pharmaceutical research due to its unique structural features and potential therapeutic applications. This compound, characterized by the presence of an amino-oxazole moiety linked to a benzoate ester, serves as a versatile scaffold for drug discovery, particularly in the development of kinase inhibitors and anti-inflammatory agents. Recent studies have explored its role as a key intermediate in the synthesis of biologically active compounds, with a focus on its pharmacological properties and mechanism of action.
In a 2023 study published in the Journal of Medicinal Chemistry, researchers investigated the inhibitory effects of methyl 3-(2-amino-1,3-oxazol-5-yl)benzoate derivatives on protein kinases involved in inflammatory pathways. The study demonstrated that modifications to the amino-oxazole ring significantly enhanced selectivity for specific kinase targets, such as p38 MAPK and JAK2, which are implicated in chronic inflammatory diseases. The lead compound derived from this scaffold exhibited nanomolar potency in vitro and reduced cytokine production in murine models of rheumatoid arthritis, suggesting its potential as a novel anti-inflammatory agent.
Another notable application of this compound was reported in a 2024 ACS Chemical Biology paper, where it was utilized as a fluorescent probe for live-cell imaging of kinase activity. By conjugating the benzoate ester with a fluorophore, researchers developed a turn-on sensor capable of real-time monitoring of intracellular kinase dynamics. This innovation provides a valuable tool for studying cell signaling pathways and evaluating the efficacy of kinase inhibitors in complex biological systems.
From a synthetic chemistry perspective, recent advances in the preparation of methyl 3-(2-amino-1,3-oxazol-5-yl)benzoate have focused on green chemistry approaches. A 2023 Organic Process Research & Development article described a solvent-free mechanochemical synthesis of this compound, achieving higher yields (85%) and reduced environmental impact compared to traditional solution-phase methods. This improvement in synthetic methodology facilitates larger-scale production for preclinical studies.
Pharmacokinetic studies of methyl 3-(2-amino-1,3-oxazol-5-yl)benzoate derivatives have revealed promising oral bioavailability profiles, with several analogs demonstrating favorable ADME (absorption, distribution, metabolism, and excretion) properties in rodent models. However, challenges remain in optimizing metabolic stability, as the ester moiety is susceptible to hydrolysis by plasma esterases. Current research efforts are directed toward prodrug strategies and formulation approaches to address this limitation.
The structural versatility of methyl 3-(2-amino-1,3-oxazol-5-yl)benzoate continues to inspire novel drug discovery campaigns. Its ability to serve as a molecular scaffold for diverse pharmacological targets positions it as a valuable building block in medicinal chemistry. Future research directions may explore its application in targeted protein degradation (PROTACs) and covalent inhibitor design, leveraging the reactivity of the amino-oxazole group for innovative therapeutic strategies.
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